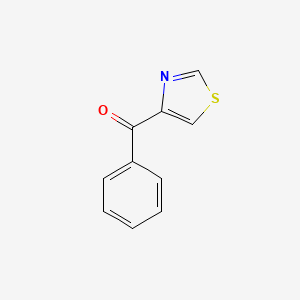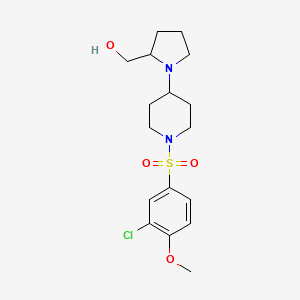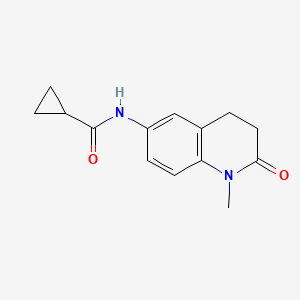
2-(2,4-dichlorophenoxy)-N-(1,3-dioxoisoindolin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-(1,3-dioxoisoindolin-4-yl)acetamide, commonly known as DCPIA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCPIA belongs to the family of phenoxyacetamide derivatives and has been synthesized through various methods.
科学的研究の応用
Global Trends and Toxicity Studies of 2,4-D Herbicides
A scientometric review by Zuanazzi et al. (2020) highlights the global trends in the study of 2,4-D herbicide toxicity, indicating a rapid advancement in understanding its toxicological and mutagenic impacts. The research emphasizes the need for future studies to focus on molecular biology, especially gene expression, and the assessment of exposure in humans or vertebrate bioindicators (Zuanazzi, Ghisi, & Oliveira, 2020).
Wastewater Treatment from Pesticide Production
Goodwin et al. (2018) discuss the challenges and treatment options for managing high-strength wastewater from the pesticide production industry, including 2,4-D and its derivatives. This study outlines the efficiency of biological processes and granular activated carbon in removing toxic pollutants, contributing to the development of safer water treatment methods (Goodwin, Carra, Campo, & Soares, 2018).
Herbicide Behavior and Microbial Degradation
Research by Magnoli et al. (2020) reviews the behavior of 2,4-D in agricultural environments and highlights the critical role of microorganisms in its degradation. This work provides insights into sustainable practices to mitigate environmental pollution through bioremediation techniques (Magnoli, Carranza, Aluffi, Magnoli, & Barberis, 2020).
Sorption of Phenoxy Herbicides
Werner, Garratt, and Pigott (2012) review the sorption behavior of 2,4-D and related phenoxy herbicides in soil, organic matter, and minerals. Understanding the interactions between these herbicides and environmental matrices is essential for developing strategies to limit their mobility and impact on ecosystems (Werner, Garratt, & Pigott, 2012).
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(1,3-dioxoisoindol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O4/c17-8-4-5-12(10(18)6-8)24-7-13(21)19-11-3-1-2-9-14(11)16(23)20-15(9)22/h1-6H,7H2,(H,19,21)(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDPDDXJZKWPHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(1,3-dioxoisoindolin-4-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[1-(3,4-dimethylphenyl)sulfonylbutan-2-yl]propanamide](/img/structure/B2638801.png)


![1-Cyclopentyl-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea](/img/structure/B2638804.png)
![2-(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)-1-ethanol](/img/structure/B2638806.png)
![2-ethoxy-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2638807.png)

![(1S,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione](/img/structure/B2638810.png)

![N-(4-bromophenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide](/img/structure/B2638812.png)

![2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxamide dihydrochloride](/img/structure/B2638814.png)

![1-methyl-3-[(E)-3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-oxo-1-propenyl]pyridinium iodide](/img/structure/B2638820.png)